N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide
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Overview
Description
N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide is a complex organic compound with a unique structure that combines a thieno[3,4-C]pyrazole core with an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-C]pyrazole core, which is then functionalized with the adamantane carboxamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to ensure the reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-2-[1-(3,5-Dinitrobenzoyl)-3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazol-4-YL]-2-Oxoacetamide
- 4-Butoxy-N-[2-(2,3-Dimethylphenyl)-5,5-Dioxo-2H,4H,6H-Pyrazol-3-YL]Benzamide
- N-[2-(3,4-Dimethylphenyl)-5,5-Dioxido-2,6-Dihydro-4H-Thieno[3,4-C]Pyrazol-3-YL]-2,6-Difluorobenzamide
Uniqueness
N-[2-(2,3-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide stands out due to its combination of a thieno[3,4-C]pyrazole core and an adamantane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C24H29N3O3S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H29N3O3S/c1-14-4-3-5-21(15(14)2)27-22(19-12-31(29,30)13-20(19)26-27)25-23(28)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,16-18H,6-13H2,1-2H3,(H,25,28) |
InChI Key |
WKIQUDWVXPUYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5)C |
Origin of Product |
United States |
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